(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one
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Overview
Description
(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one is a chemical compound that features a pyridine ring substituted with an amino group and an enone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one typically involves the reaction of 3-aminopyridine with an appropriate enone precursor under controlled conditions. One common method involves the condensation of 3-aminopyridine with a β-keto ester, followed by dehydration to form the enone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding diketones.
Reduction: The enone can be reduced to form saturated ketones or alcohols.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of saturated ketones or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s enone moiety can also participate in Michael addition reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share a similar structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Uniqueness
(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one is unique due to its specific enone structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
(E)-4-[(3-aminopyridin-2-yl)amino]pent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(6-8(2)14)13-10-9(11)4-3-5-12-10/h3-6H,11H2,1-2H3,(H,12,13)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOQZLWSVVQXBK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)NC1=C(C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C)/NC1=C(C=CC=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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